molecular formula C24H24N2O3 B4670083 N-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}BENZAMIDE

N-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}BENZAMIDE

Cat. No.: B4670083
M. Wt: 388.5 g/mol
InChI Key: QBPYWRHGSQAFCP-UHFFFAOYSA-N
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Description

N-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group, a dimethylphenoxy group, and an acetamido group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 3,5-Dimethylphenoxyacetic Acid: This is achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base.

    Acylation: The 3,5-dimethylphenoxyacetic acid is then acylated with benzylamine to form the corresponding amide.

    Coupling Reaction: The final step involves coupling the acylated product with benzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or phenoxy derivatives.

Scientific Research Applications

N-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Benzylbenzamide: Similar structure but lacks the dimethylphenoxy group.

    N-Phenylbenzamide: Similar structure but lacks the benzyl and dimethylphenoxy groups.

Uniqueness

N-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}BENZAMIDE is unique due to the presence of both the benzyl and dimethylphenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-2-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-17-12-18(2)14-20(13-17)29-16-23(27)26-22-11-7-6-10-21(22)24(28)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPYWRHGSQAFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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